{4-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid
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Overview
Description
2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound featuring a thiazole and benzimidazole fused ring system. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multi-step organic reactions. One common route includes the condensation of a thiazole derivative with a benzimidazole derivative, followed by functionalization to introduce the phenoxyacetic acid moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, safety, and environmental considerations. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. The thiazole and benzimidazole moieties are known to exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer effects. Researchers are investigating its potential as a drug candidate for treating various diseases.
Industry
In industry, 2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID may be used in the development of new materials with specific properties, such as enhanced stability, conductivity, or reactivity. Its unique structure makes it a valuable component in the design of advanced materials for various applications.
Mechanism of Action
The mechanism of action of 2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-METHOXY-4-[(3-OXO[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- 4-[(3-OXO[1,3]THIAZOLO[3,2-A]BENZIMIDAZOL-2(3H)-YLIDENE)METHYL]PHENYL ACETATE
- {2-chloro-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetic acid
Uniqueness
2-(4-{[3-OXO[1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-2(3H)-YLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its specific combination of thiazole and benzimidazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields, offering potential advantages over similar compounds in terms of activity, stability, and versatility.
Properties
Molecular Formula |
C18H12N2O4S |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
2-[4-[(Z)-(1-oxo-[1,3]thiazolo[3,2-a]benzimidazol-2-ylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C18H12N2O4S/c21-16(22)10-24-12-7-5-11(6-8-12)9-15-17(23)20-14-4-2-1-3-13(14)19-18(20)25-15/h1-9H,10H2,(H,21,22)/b15-9- |
InChI Key |
HVPNZKRHSHSVTH-DHDCSXOGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C/C4=CC=C(C=C4)OCC(=O)O)/S3 |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC=C(C=C4)OCC(=O)O)S3 |
Origin of Product |
United States |
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